molecular formula C25H21NO5 B436113 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 356087-74-6

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B436113
CAS No.: 356087-74-6
M. Wt: 415.4g/mol
InChI Key: CLMXFIXMMPNFQC-UHFFFAOYSA-N
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Description

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound with the molecular formula C25H21NO5. This compound is known for its unique structural features, which include a tert-butylphenoxy group and a dioxoisoindoline carboxylic acid moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology .

Scientific Research Applications

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Tert-butylphenoxy)phenyl]-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5/c1-25(2,3)16-5-9-18(10-6-16)31-19-11-7-17(8-12-19)26-22(27)20-13-4-15(24(29)30)14-21(20)23(26)28/h4-14H,1-3H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMXFIXMMPNFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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